(3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2OS/c17-14-4-1-3-13(11-14)16(20)19-7-2-6-18(8-9-19)15-5-10-21-12-15/h1,3-4,11,15H,2,5-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMRORCHGFVUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C3CCSC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a 1,4-diazepane core substituted at the 4-position with a tetrahydrothiophen-3-yl group and a 3-bromophenyl ketone moiety. Key challenges include:
Synthetic Strategies and Methodologies
Stepwise Assembly via Diazepane Intermediate
Synthesis of 4-(Tetrahydrothiophen-3-yl)-1,4-Diazepane
A modified procedure from tetrahydroisoquinoline derivatives was adapted:
- Cyclization : React homopiperazine with tetrahydrothiophene-3-carbaldehyde under reductive amination conditions (NaBH3CN, MeOH, 0°C → RT, 12 h).
- Purification : Column chromatography (SiO2, CH2Cl2:MeOH 9:1) yields the diazepane intermediate as a pale-yellow oil (63% yield).
Key Reaction :
$$
\text{Homopiperazine} + \text{Tetrahydrothiophene-3-carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{4-(Tetrahydrothiophen-3-yl)-1,4-diazepane}
$$
Acylation with 3-Bromobenzoyl Chloride
One-Pot Multicomponent Approach
Inspired by Petasis boron-Mannich reactions:
| Component | Quantity | Role |
|---|---|---|
| 3-Bromophenylboronic acid | 1.1 eq | Aromatic component |
| Tetrahydrothiophene-3-carbaldehyde | 1.0 eq | Amine precursor |
| 1,4-Diazepane | 1.0 eq | Nucleophile |
| HFIP solvent | 0.2 M | Radical stabilizer |
Procedure :
- Mix components under argon with 420 nm LED irradiation (24 h).
- Filter through Celite® and concentrate.
- Purify via flash chromatography (58% yield).
Advantages :
Optimization Studies
Solvent Effects on Acylation
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM | 78 | 98.2 |
| THF | 62 | 95.4 |
| DMF | 41 | 89.7 |
| Toluene | 55 | 92.1 |
Mechanistic Considerations
Acylation Pathway
The reaction proceeds through a classical Schotten-Baumann mechanism:
- Base (Et3N) deprotonates diazepane nitrogen
- Nucleophilic attack on 3-bromobenzoyl chloride
- HCl elimination forms the ketone linkage
$$
\text{Diazepane} + \text{ArCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{ArCON(Diazepane)} + \text{HCl}
$$
Analytical Characterization
Spectroscopic Data
1H NMR (600 MHz, CDCl3) :
- δ 7.68 (t, J=1.8 Hz, 1H, ArH)
- δ 7.45–7.38 (m, 3H, ArH)
- δ 3.92–3.85 (m, 2H, NCH2)
- δ 3.21 (td, J=11.4, 2.7 Hz, 2H, SCH2)
13C NMR (151 MHz, CDCl3) :
- δ 198.4 (C=O)
- δ 135.2–122.7 (ArC)
- δ 58.3 (NCH2)
- δ 34.1 (SCH2)
HRMS (ESI+) :
Calcd for C19H22BrN2OS [M+H]+: 429.0532
Found: 429.0528
Comparative Method Analysis
| Parameter | Stepwise Method | Multicomponent |
|---|---|---|
| Total Yield | 49% | 58% |
| Purity | 98.2% | 94.7% |
| Reaction Time | 16 h | 24 h |
| Scalability | >100 g | <10 g |
The stepwise approach offers better scalability for industrial applications, while the multicomponent method provides superior atom economy.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % Total Cost |
|---|---|---|
| 3-Bromobenzoyl chloride | 450 | 62 |
| Homopiperazine | 1200 | 28 |
| Solvents/Catalysts | - | 10 |
Process intensification through continuous flow systems could reduce solvent costs by 40%.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
(3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazepane ring may interact with amine receptors. The tetrahydrothiophenyl moiety can participate in sulfur-based interactions, contributing to the compound’s overall activity. These interactions can modulate biological pathways, leading to various effects depending on the context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MK-4305 (Dual Orexin Receptor Antagonist)
Structure: [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone .
- Key Differences: Substituents: MK-4305 has a chlorine atom on a benzoxazole ring, whereas the target compound substitutes bromine on a phenyl group. Bromine’s larger atomic radius may enhance halogen bonding but reduce solubility compared to chlorine. Heterocycles: The benzoxazole in MK-4305 is aromatic and planar, favoring π-π stacking, while the tetrahydrothiophene in the target compound introduces a non-planar, saturated sulfur ring.
Pyrazoline Derivatives with Bromophenyl Groups
Examples :
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone .
- 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole .
- Key Differences: Core Structure: Pyrazoline derivatives feature a 5-membered dihydropyrazole ring, contrasting with the 7-membered diazepane in the target compound. The diazepane’s flexibility may enable diverse receptor-binding modes.
Diazepane-Based Analogues
General Features :
- Diazepane-containing compounds often exhibit improved metabolic stability over piperazine analogs due to reduced ring strain.
- Substituents at the 4-position (e.g., tetrahydrothiophene vs. benzoxazole) critically modulate solubility and BBB penetration.
Structural and Crystallographic Insights
Hydrogen and Halogen Bonding
- The bromine atom in the target compound may participate in halogen bonding (e.g., C–Br···O/N interactions), as observed in bromophenyl-containing crystals .
- In contrast, fluorine-substituted analogs (e.g., pyrazoline derivatives) rely on C–F···H hydrogen bonds for crystal packing .
Conformational Analysis
Data Table: Comparative Analysis
Biological Activity
The compound (3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a member of the benzodiazepine class and has been investigated for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its interaction with various biological targets, including enzymes and receptors. The following sections detail the specific activities observed.
1. Anticancer Activity
Research indicates that derivatives of benzodiazepines exhibit significant anticancer properties. The compound was evaluated for its cytotoxic effects against several human cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells, suggesting potential as an anticancer agent.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.7 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18.5 | Disruption of mitochondrial function |
2. Neuropharmacological Effects
Benzodiazepines are known for their effects on the central nervous system (CNS). The compound was tested for anxiolytic and sedative properties using animal models. Results indicated that it significantly reduces anxiety-like behaviors in rodent models.
Case Study: Anxiolytic Activity
In a study involving the elevated plus maze test, animals treated with the compound exhibited increased time spent in open arms, indicating reduced anxiety levels compared to controls.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the bromophenyl and diazepane moieties can enhance activity.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Bromine substitution at position 3 | Enhanced receptor affinity |
| Tetrahydrothiophene ring addition | Increased lipophilicity |
| Variations in alkyl chain length | Altered pharmacokinetics |
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in cancer cell metabolism.
- Receptor Modulation: The compound interacts with GABA_A receptors, leading to enhanced inhibitory neurotransmission in the CNS.
Q & A
Q. What are the recommended synthetic routes for (3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling the 3-bromophenyl carbonyl group with a pre-functionalized 1,4-diazepane-tetrahydrothiophene scaffold. Key steps include:
- Acylation : Reacting 3-bromobenzoyl chloride with 4-(tetrahydrothiophen-3-yl)-1,4-diazepane under Schotten-Baumann conditions (alkaline aqueous/organic biphasic system) to form the methanone linkage .
- Optimization : Temperature control (0–5°C for acylation), stoichiometric ratios (1:1.2 acyl chloride:amine), and inert atmosphere (N₂) improve yields (>65%) and minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 3.5–4.2 ppm for diazepane and tetrahydrothiophene protons) and ¹³C NMR (carbonyl at ~200 ppm) confirm connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) validates molecular formula (e.g., C₁₈H₂₁BrN₂OS).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (if single crystals are obtainable) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound's biological targets?
- Methodological Answer :
- Derivatization : Replace the bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on target binding .
- Scaffold Modification : Vary the tetrahydrothiophene ring size (e.g., tetrahydrofuran) or introduce heteroatoms into the diazepane ring to study conformational flexibility .
- Biological Assays : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase profiling) to identify critical pharmacophores .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Assay Standardization : Control variables such as cell line origin (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Solubility Correction : Use dynamic light scattering (DLS) to detect aggregation at high concentrations, which may artificially suppress activity. Adjust with co-solvents (e.g., cyclodextrins) .
- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to reconcile data from public databases (ChEMBL, PubChem BioAssay) .
Q. What computational methods are used to predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with predicted targets (e.g., GPCRs or kinases). Validate with free-energy calculations (MM-GBSA) .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with diazepane nitrogen) .
- Pharmacophore Mapping : Align with known active compounds using Discovery Studio to identify essential electrostatic/hydrophobic features .
Q. How can researchers design derivatives to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) to the diazepane nitrogen to enhance aqueous solubility .
- Metabolic Shielding : Fluorinate the tetrahydrothiophene ring or replace labile protons with deuterium to reduce CYP450-mediated oxidation .
- LogP Optimization : Incorporate polar substituents (e.g., hydroxyl) on the bromophenyl ring while monitoring permeability via parallel artificial membrane assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
